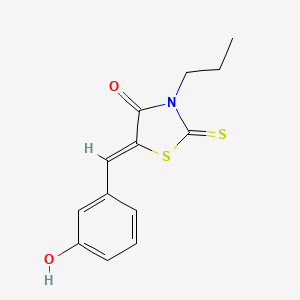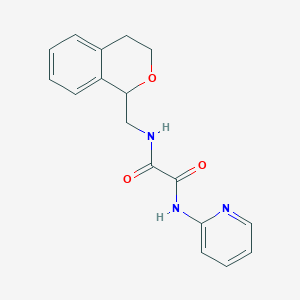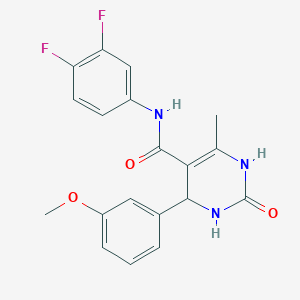
5-(3-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(3-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as HPT, is a thiazolidinone compound that has gained significant attention in scientific research in recent years. HPT has been shown to possess various bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.
Aplicaciones Científicas De Investigación
HPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, HPT has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. HPT achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In diabetes research, HPT has been shown to regulate glucose metabolism and improve insulin sensitivity. In neurodegenerative disorder research, HPT has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta peptides.
Mecanismo De Acción
The mechanism of action of HPT is not fully understood. However, studies have shown that HPT exerts its bioactive properties through various pathways, including the inhibition of NF-κB and PI3K/Akt signaling pathways, the activation of AMPK signaling pathway, and the modulation of the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
HPT has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. HPT achieves this by regulating the expression of various genes and proteins involved in these pathways. HPT has also been shown to regulate glucose metabolism and improve insulin sensitivity, suggesting its potential use in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPT in lab experiments include its high yield and purity, its simple and efficient synthesis method, and its various bioactive properties. The limitations of using HPT in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
For HPT research include exploring its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of HPT and to optimize its bioavailability and toxicity. Additionally, the development of novel HPT derivatives with improved bioactive properties may also be a promising direction for future research.
Conclusion
In conclusion, HPT is a thiazolidinone compound that possesses various bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. HPT has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of HPT and to optimize its bioavailability and toxicity. The development of novel HPT derivatives with improved bioactive properties may also be a promising direction for future research.
Propiedades
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-2-6-14-12(16)11(18-13(14)17)8-9-4-3-5-10(15)7-9/h3-5,7-8,15H,2,6H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPXQMYMWRYFQG-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,4-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3965519.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3965524.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3965534.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B3965563.png)
![3-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965568.png)


![3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)
![6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965588.png)